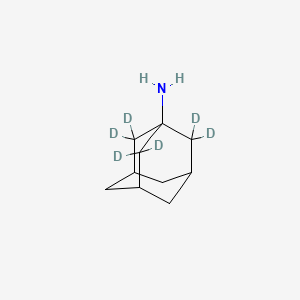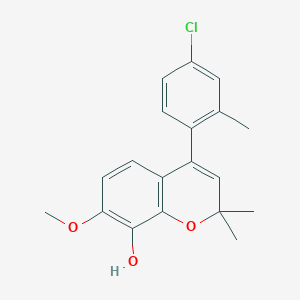
Topiramate (lithium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Topiramate is a sulfamate-substituted monosaccharide used primarily as an anticonvulsant and for the prophylaxis of migraines . It was initially discovered during the search for a novel antidiabetic drug but was later found to have significant antiepileptic properties . Topiramate is known for its unique chemical structure, which includes a sulfamate group and a high oxygen content .
Preparation Methods
Synthetic Routes and Reaction Conditions
Topiramate is synthesized through a multi-step process that involves the protection of fructose, followed by sulfamation and deprotection . The key steps include:
Protection of Fructose: Fructose is protected using isopropylidene groups to form 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose.
Sulfamation: The protected fructose is then reacted with sulfamoyl chloride in the presence of a base to introduce the sulfamate group.
Deprotection: The final step involves the removal of the isopropylidene groups to yield topiramate.
Industrial Production Methods
Industrial production of topiramate follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-efficiency reactors and continuous flow processes to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Topiramate undergoes several types of chemical reactions, including:
Oxidation: Topiramate can be oxidized under specific conditions to form various degradation products.
Reduction: Reduction reactions are less common but can occur under certain conditions.
Substitution: The sulfamate group in topiramate can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonic acids, while substitution reactions can yield various sulfamate derivatives .
Scientific Research Applications
Topiramate has a wide range of scientific research applications, including:
Mechanism of Action
Topiramate exerts its effects through multiple mechanisms, including:
Inhibition of Voltage-Gated Channels: Blocks sodium and calcium channels, reducing neuronal excitability.
Enhancement of Gamma-Aminobutyric Acid (GABA) Activity: Increases the activity of GABA, an inhibitory neurotransmitter.
Inhibition of Glutamate Receptors: Reduces excitatory neurotransmission by inhibiting kainate and AMPA receptors.
Inhibition of Carbonic Anhydrase: Inhibits both cytosolic and membrane-associated forms of carbonic anhydrase, affecting pH regulation.
Comparison with Similar Compounds
Topiramate is often compared with other anticonvulsants and carbonic anhydrase inhibitors. Some similar compounds include:
Zonisamide: Another anticonvulsant with similar mechanisms of action but different chemical structure.
Acetazolamide: A carbonic anhydrase inhibitor used primarily for glaucoma and altitude sickness.
Valproate: An anticonvulsant with broader applications but different side effect profile.
Uniqueness
Topiramate’s unique combination of mechanisms, including its effects on multiple neurotransmitter systems and carbonic anhydrase inhibition, distinguishes it from other anticonvulsants . Its sulfamate group also contributes to its distinct pharmacological properties .
Properties
Molecular Formula |
C12H21LiNO8S |
|---|---|
Molecular Weight |
346.3 g/mol |
InChI |
InChI=1S/C12H21NO8S.Li/c1-10(2)18-7-5-16-12(6-17-22(13,14)15)9(8(7)19-10)20-11(3,4)21-12;/h7-9H,5-6H2,1-4H3,(H2,13,14,15);/t7-,8-,9+,12+;/m1./s1 |
InChI Key |
DDTLXSFZQSHOSV-WGAVTJJLSA-N |
Isomeric SMILES |
[Li].CC1(O[C@@H]2CO[C@@]3([C@H]([C@@H]2O1)OC(O3)(C)C)COS(=O)(=O)N)C |
Canonical SMILES |
[Li].CC1(OC2COC3(C(C2O1)OC(O3)(C)C)COS(=O)(=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2R,5R)-5-[(2-chloroethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15141320.png)
![(1Z,3E,5S,8R,9S,10S,11S,13S,15R,16S,18Z,24R,25S)-11-ethyl-2,24-dihydroxy-10-methyl-21,26-diazapentacyclo[23.2.1.05,16.08,15.09,13]octacosa-1,3,18-triene-7,20,27,28-tetrone](/img/structure/B15141328.png)




![9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B15141353.png)




![(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B15141401.png)

